The compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique structure that incorporates both hydrazide and triazine functionalities, which are of interest due to their biological activity.
The compound belongs to the class of hydrazides and can be classified under heterocyclic compounds due to the presence of a triazine ring. It is also characterized by its functional groups that include methoxy and hydroxyl groups, which may contribute to its biological properties.
The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (e.g., recrystallization or chromatography) are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of this compound can be represented as follows:
COc1cc(/C=N/NC(CC2C(NC(NN=2)=O)=O)=O)ccc1O
GMNWFXDTTWMPTF-UHFFFAOYSA-N
The compound features a polar surface area of 120.091 Ų, indicating significant polarity which may influence its solubility and interaction with biological targets . It has a logP value of -0.6002, suggesting it is more hydrophilic than lipophilic.
While specific studies on the mechanism of action for this compound are sparse, compounds with similar structures often exhibit biological activities through:
Data supporting these mechanisms typically arise from studies on related compounds within medicinal chemistry contexts.
Relevant data regarding these properties are often derived from experimental studies and supplier catalogs .
This compound holds potential applications in:
Further research is required to fully elucidate its biological activity and potential therapeutic uses.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2